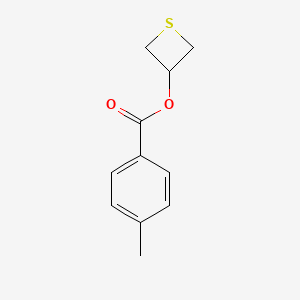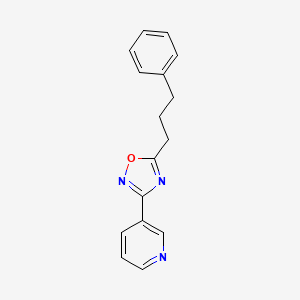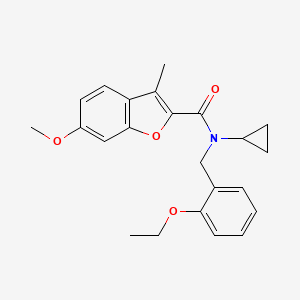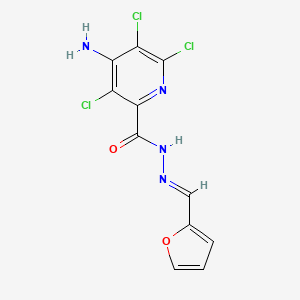
Thietan-3-yl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-3-yl 4-methylbenzoate is a compound that features a thietane ring, a four-membered sulfur-containing heterocycle, attached to a 4-methylbenzoate group. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-yl 4-methylbenzoate can be synthesized through several methods. One common approach involves the nickel-catalyzed intramolecular reductive thiolation of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate . This method provides a straightforward route to the desired thietane derivative.
Industrial Production Methods: Industrial production of thietane derivatives often involves the use of photochemical [2 + 2] cycloadditions, nucleophilic cyclizations, and ring expansions . These methods allow for the efficient and scalable synthesis of thietane-containing compounds.
Chemical Reactions Analysis
Types of Reactions: Thietan-3-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: Thietanes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thietanes to thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the less substituted carbon atom of the thietane ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Thietan-3-yl 4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of thietan-3-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. For example, thietane derivatives have been shown to exhibit antidepressant activity by modulating adrenergic and GABA-ergic neurotransmission . Additionally, they may influence serotoninergic and cholinergic systems, contributing to their pharmacological effects .
Comparison with Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that undergo similar ring-opening reactions.
Aziridines: Nitrogen analogs of thiiranes, used in the synthesis of nitrogen-containing heterocycles.
Uniqueness: Thietan-3-yl 4-methylbenzoate is unique due to its four-membered thietane ring, which imparts distinct reactivity and stability compared to its three-membered counterparts. This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
thietan-3-yl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8-2-4-9(5-3-8)11(12)13-10-6-14-7-10/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIFGYPUMOXIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-ETHOXY-2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B5574676.png)
![1-(2-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-5-methylpyrrolidin-2-one](/img/structure/B5574687.png)
![2-{[1-(3-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5574691.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide](/img/structure/B5574700.png)
![6-({[1-(phenylsulfonyl)-4-piperidinyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5574704.png)
![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)


![4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5574762.png)
![1-[(2-chlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B5574770.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5574783.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
